(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13625661
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO3 |
|---|---|
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | (2S,3R)-2-methylmorpholine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 |
| Standard InChI Key | RHSLKJXCSUYWPS-UYXJWNHNSA-N |
| Isomeric SMILES | C[C@H]1[C@@H](NCCO1)C(=O)O.Cl |
| SMILES | CC1C(NCCO1)C(=O)O.Cl |
| Canonical SMILES | CC1C(NCCO1)C(=O)O.Cl |
Introduction
(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral compound belonging to the morpholine family. It features a six-membered morpholine ring containing one nitrogen atom and five carbon atoms, with a carboxylic acid group at the 3-position and a methyl group at the 2-position. The addition of hydrochloride forms its salt, enhancing solubility and stability, which is crucial for its applications in medicinal chemistry and drug development.
Morpholine Ring
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The morpholine ring provides the backbone for the compound, contributing to its chemical stability and biological compatibility.
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Substituents:
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Methyl group at the 2-position.
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Carboxylic acid group at the 3-position.
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Hydrochloride Salt
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Enhances solubility in aqueous environments.
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Improves stability for storage and handling.
Potential Applications
(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride has been studied for its potential pharmacological properties:
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Neurotransmitter Modulation: Predicted to act on neurotransmitter systems by interacting with receptors or enzymes pivotal in neurological functions.
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Inhibitory Activity: Demonstrated inhibitory effects in biochemical pathways, suggesting potential as a therapeutic agent.
Mechanism of Action
While specific mechanisms are not fully documented, computer-aided predictions indicate that the compound may serve as an inhibitor in enzymatic or receptor-mediated processes.
Synthesis
The synthesis of (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride emphasizes stereochemical control to ensure the desired (2S,3R) configuration:
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Starting Materials: Typically involves precursors with pre-defined chirality.
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Reaction Conditions: Employs catalysts or reagents that favor stereospecific transformations.
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Purification: Crystallization or chromatography ensures high enantiomeric purity.
Comparative Analysis
To understand the uniqueness of this compound, it is compared with structurally similar molecules:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| Morpholine | Six-membered ring with nitrogen | Lacks carboxylic acid functionality |
| N-Methylmorpholine | Methyl substitution on nitrogen | Alters basicity and interaction profile |
| 4-Methylmorpholine | Methyl group at the 4-position | Different substitution pattern affects activity |
The specific stereochemistry and functional groups of (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride enhance its biological activity compared to these analogs.
Pharmacological Studies
Experimental studies and computational predictions have shown:
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Potential as an inhibitor in neurotransmitter-related pathways.
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Binding affinity to specific biological targets.
Stability and Solubility
The hydrochloride form significantly improves solubility in water-based systems, making it suitable for pharmaceutical formulations.
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